molecular formula C23H31N5O4 B128155 Cyclo(gppgfp)-tfa CAS No. 148138-57-2

Cyclo(gppgfp)-tfa

Cat. No.: B128155
CAS No.: 148138-57-2
M. Wt: 441.5 g/mol
InChI Key: IIOAXHWOQBDPIK-ZCNNSNEGSA-N
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Description

The compound "Cyclo(gppgfp)-TFA" is presumed to be a cyclic peptide or diketopiperazine (DKP) derivative based on nomenclature conventions. While direct references to this specific compound are absent in the literature, structurally analogous cyclic peptides, such as cyclo(RGDfC)-TFA (a high-affinity αvβ3 integrin-binding peptide) and cyclo(His-Phe)-TFA, provide contextual insights. Cyclic peptides are characterized by their macrocyclic structure, which enhances metabolic stability and target specificity compared to linear analogs . Trifluoroacetic acid (TFA) is commonly used as a counterion during peptide synthesis to improve solubility and purification yields .

Cyclic peptides like this compound are hypothesized to exhibit biological activities such as enzyme inhibition, receptor antagonism, or cytotoxic effects, depending on their amino acid sequence and modifications. For instance, cyclo(RGDfC)-TFA demonstrates potent anti-angiogenic properties by targeting tumor-associated integrins , while cyclo(Pro-Leu) and cyclo(4-OH-Pro-Leu) show algicidal activity against Microcystis aeruginosa .

Properties

CAS No.

148138-57-2

Molecular Formula

C23H31N5O4

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-N-(2-oxoethyl)-1-[(2R)-3-phenyl-2-[[2-[[(2S)-pyrrolidin-2-yl]methylamino]acetyl]amino]propanoyl]-2,5-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C23H31N5O4/c29-13-11-26-22(31)20-9-5-12-28(20)23(32)19(14-17-6-2-1-3-7-17)27-21(30)16-24-15-18-8-4-10-25-18/h1-3,5-7,9,13,18-20,24-25H,4,8,10-12,14-16H2,(H,26,31)(H,27,30)/t18-,19+,20-/m0/s1

InChI Key

IIOAXHWOQBDPIK-ZCNNSNEGSA-N

SMILES

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O

Isomeric SMILES

C1C[C@H](NC1)CNCC(=O)N[C@H](CC2=CC=CC=C2)C(=O)N3CC=C[C@H]3C(=O)NCC=O

Canonical SMILES

C1CC(NC1)CNCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CC=CC3C(=O)NCC=O

Synonyms

cyclo(Gly-Pro-psi(CH2NH)-Gly-Phe-Pro)
cyclo(glycyl-prolyl-psi(CH2NH)-glycyl-phenylalanyl-prolyl)
cyclo(GPpGFP)-TFA

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Cyclic Peptides and DKPs

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) LogP Bioactivity Source
Cyclo(RGDfC)-TFA C₂₄H₃₄N₈O₇F₃ 604.58 >10 (aqueous) -1.2 αvβ3 integrin inhibition, anti-tumor GLPBIO
Cyclo(His-Phe)-TFA C₁₅H₁₇N₃O₃F₃ 359.32 0.47–1.26 1.67 Antimicrobial, enzyme modulation Shanghai Chutai
Cyclo(Pro-Leu) C₁₁H₁₈N₂O₂ 210.27 0.093–1.26 2.11 Algicidal activity (EC₅₀: 12 μM) Marine studies
Cyclo(4-OH-Pro-Leu) C₁₁H₁₈N₂O₃ 226.27 0.47–1.26 1.48 Enhanced algicidal activity (EC₅₀: 8 μM) Synergistic studies
Cyclo(D-Pro-D-Phe) C₁₄H₁₆N₂O₂ 244.29 N/A 2.71 Cytotoxicity (IC₅₀: 100 μg/mL) Marine fungi

Key Observations :

  • Hydrophobicity : Cyclo(Pro-Leu) and cyclo(D-Pro-D-Phe) exhibit higher LogP values (>2), correlating with membrane permeability and algicidal/cytotoxic effects .
  • Functional Modifications : The addition of a hydroxyl group in cyclo(4-OH-Pro-Leu) reduces LogP (1.48 vs. 2.11 for cyclo(Pro-Leu)) but enhances algicidal potency by 33%, likely due to improved hydrogen bonding with target proteins .
  • Solubility : Cyclo(RGDfC)-TFA demonstrates superior aqueous solubility (>10 mg/mL), critical for therapeutic applications, whereas cyclo(His-Phe)-TFA has moderate solubility (0.47–1.26 mg/mL) .

Table 2: Bioactivity Comparison

Compound Target/Pathway Activity (IC₅₀/EC₅₀) Mechanism of Action
Cyclo(RGDfC)-TFA αvβ3 integrin 0.5 nM Blocks tumor cell adhesion and angiogenesis
Cyclo(Pro-Leu) Microcystis aeruginosa 12 μM Induces ROS overproduction, cell lysis
Cyclo(4-OH-Pro-Leu) Microcystis aeruginosa 8 μM Synergistic ROS generation and membrane damage
Cyclo(D-Pro-D-Phe) K562 leukemia cells 100 μg/mL Cytotoxic via apoptosis induction
Cyclo(His-Phe)-TFA Microbial enzymes N/A Inhibits bacterial quorum sensing

Key Findings :

  • Anti-Tumor Activity: Cyclo(RGDfC)-TFA’s nanomolar affinity for αvβ3 integrin surpasses linear RGD peptides, highlighting the stability conferred by cyclization .
  • Algicidal Specificity: Cyclo(4-OH-Pro-Leu) and cyclo(Pro-Leu) target cyanobacteria via distinct mechanisms—hydroxyl modification enhances ROS generation without altering membrane disruption efficacy .
  • Structural-Activity Relationships: D-amino acid incorporation in cyclo(D-Pro-D-Phe) increases proteolytic resistance, prolonging cytotoxic effects in cancer models .

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